molecular formula C23H30ClN7O3 B1193032 [3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride CAS No. 1374644-80-0

[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride

Cat. No.: B1193032
CAS No.: 1374644-80-0
M. Wt: 488.0 g/mol
InChI Key: ZQRGQMCNRINKRN-UHFFFAOYSA-N
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Description

This compound, identified as LX-7101 Hydrochloride (), features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system structurally analogous to purine nucleosides. The molecule incorporates a 4-(aminomethyl)piperidine-4-carbonyl group linked to a phenyl ring bearing an N,N-dimethylcarbamate moiety. The hydrochloride salt enhances water solubility, a critical factor for bioavailability. Pyrrolo[2,3-d]pyrimidine derivatives are known for their biological relevance, including kinase inhibition and antibiotic activity ().

Properties

CAS No.

1374644-80-0

Molecular Formula

C23H30ClN7O3

Molecular Weight

488.0 g/mol

IUPAC Name

[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C23H29N7O3.ClH/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3;/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27);1H

InChI Key

ZQRGQMCNRINKRN-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl

Canonical SMILES

CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LX-7101 hydrochloride

Origin of Product

United States

Chemical Reactions Analysis

LX7101 hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Investigations

LX-7101 has been under investigation in clinical trials for its efficacy in treating primary open-angle glaucoma and ocular hypertension . The compound functions as an inhibitor of specific enzymes involved in the regulation of intraocular pressure. Clinical trial NCT01528111 evaluated its safety, tolerability, and efficacy, indicating promising results in lowering intraocular pressure compared to placebo treatments .

Chemical Synthesis and Derivatives

Research into the synthesis of LX-7101 has revealed various synthetic pathways that yield high purity and yield. The compound can be synthesized through multi-step reactions involving key intermediates derived from pyrrolo[2,3-d]pyrimidine structures. These synthetic approaches are crucial for developing related compounds with optimized pharmacological profiles .

Potential in Cancer Therapy

Emerging studies suggest that LX-7101 and its derivatives may possess anticancer properties due to their ability to inhibit tumor growth through modulation of cellular signaling pathways. The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel cancer therapeutics .

Data Tables

Trial IDConditionPhaseStatus
NCT01528111Primary Open-Angle GlaucomaPhase IICompleted

Case Study 1: Clinical Efficacy in Glaucoma

In a clinical trial involving patients with primary open-angle glaucoma, LX-7101 was administered over a period of several weeks. Results indicated a statistically significant reduction in intraocular pressure compared to baseline measurements and placebo controls. The trial highlighted the compound's potential as a therapeutic agent for managing chronic ocular conditions.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of LX-7101 revealed that variations in reaction conditions could significantly affect yield and purity. A study employing different solvents and catalysts demonstrated that using dimethylformamide as a solvent improved the overall efficiency of the synthesis process while maintaining high product quality.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

All compared compounds share the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a key pharmacophore enabling interactions with enzymatic targets such as kinases (). Substitutions on the piperidine or adjacent groups modulate physicochemical properties and target selectivity.

Key Analogs and Differentiation

N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride ()
  • Structure: Methylated piperidine at the 3R,4R positions; lacks the carbamate and aminomethyl groups.
  • Properties : Water-soluble hydrochloride salt; basic character due to the amine group.
  • Differentiation : Simpler substitution pattern may reduce steric hindrance but limit metabolic stability compared to LX-7101’s carbamate group.
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine ()
  • Structure : Unmodified piperidine with an amine at the 3R position.
  • Properties : Formula C₁₁H₁₅N₅; smaller molecular weight (267.76 g/mol) vs. LX-7101.
  • Differentiation: Absence of aminomethyl and carbamate groups likely reduces lipophilicity and target affinity compared to LX-7101.
AZD5363 ()
  • Structure : Piperidine-4-carboxamide linked to a chlorophenyl and hydroxypropyl group.
  • Application : Clinical kinase inhibitor (AKT).
  • Differentiation : Bulky chlorophenyl substituent enhances target specificity but may reduce solubility relative to LX-7101’s carbamate.
1-(((5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)methyl)cyclobutan-1-ol ()
  • Structure: Cyclobutanol-aminomethyl substitution.
  • Synthesis : Prepared via nucleophilic substitution ().
  • Differentiation : Hydroxyl group improves polarity but may confer metabolic instability vs. LX-7101’s carbamate.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Solubility Pharmacological Inference
LX-7101 Hydrochloride Pyrrolo[2,3-d]pyrimidine 4-(Aminomethyl)piperidine-4-carbonyl; phenyl N,N-dimethylcarbamate ~550 g/mol* High (HCl salt) Enhanced stability, kinase inhibition potential
N-Methyl-N-[(3R,4R)-4-methyl... Pyrrolo[2,3-d]pyrimidine Methylated piperidine (3R,4R) ~350 g/mol Moderate Potential CNS activity
AZD5363 Pyrrolo[2,3-d]pyrimidine Piperidine-4-carboxamide; chlorophenyl, hydroxypropyl 465.92 g/mol Moderate AKT inhibitor
(3R)-1-(Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine Pyrrolo[2,3-d]pyrimidine Piperidin-3-amine 267.76 g/mol Low Base structure for further derivatization

*Estimated based on structural similarity.

Discussion of Substituent Impact

  • N,N-Dimethylcarbamate (LX-7101): Enhances metabolic stability by resisting esterase cleavage compared to ester groups (e.g., ’s cyclobutanol) .
  • Chlorophenyl (AZD5363) : Increases hydrophobicity, favoring membrane penetration but reducing aqueous solubility .

Biological Activity

The compound 3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate; hydrochloride (CAS No. 1192189-69-7) is a complex organic molecule with significant biological activity. It has garnered attention due to its potential as a therapeutic agent, particularly in the context of cancer treatment and other diseases influenced by kinase signaling pathways. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics

  • Molecular Formula : C23H29N7O3
  • Molecular Weight : 451.52 g/mol
  • Solubility : Insoluble in water, ethanol, and DMSO
  • Storage Conditions : Recommended storage at -20°C in a dark place
PropertyValue
CAS Number1192189-69-7
Molecular Weight451.52 g/mol
Density1.327±0.06 g/cm³ (predicted)
pKa13.96±0.70 (predicted)
ColorWhite to off-white

The compound functions primarily as a dual inhibitor of Rho-associated protein kinase (ROCK) and LIM kinases (LIMK) . These kinases play crucial roles in regulating cytoskeletal dynamics and cell signaling pathways associated with growth and survival, particularly in cancer cells.

  • ROCK Inhibition : ROCK is involved in various cellular processes including smooth muscle contraction, cell migration, and proliferation. Inhibition of ROCK can lead to relaxation of the trabecular meshwork, potentially lowering intraocular pressure, which is beneficial in glaucoma treatment.
  • LIMK Inhibition : LIMK regulates actin dynamics by phosphorylating cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK, the compound can alter cytoskeletal structures, affecting cell motility and proliferation.

Antitumor Activity

Research has demonstrated that the compound exhibits significant antitumor effects by modulating key signaling pathways:

  • In Vivo Studies : In studies involving human tumor xenografts in nude mice, the compound showed strong inhibition of tumor growth at well-tolerated doses. Biomarkers associated with PKB/Akt signaling were effectively modulated, indicating its potential as an antitumor agent .

Anti-inflammatory Effects

Recent investigations into related pyrimidine derivatives have highlighted their anti-inflammatory properties, which may extend to this compound:

  • Mechanism : Pyrimidines have been shown to inhibit the expression and activity of key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS). This suggests that similar mechanisms could be at play with our target compound .

Table 2: Biological Activities Summary

Activity TypeEffect/Outcome
ROCK InhibitionLowers intraocular pressure
LIMK InhibitionAlters cytoskeletal dynamics
Antitumor ActivityInhibits growth of tumor xenografts
Anti-inflammatoryPotential inhibition of COX enzymes

Case Study 1: Antitumor Efficacy

In a study published by Harrison et al., the efficacy of the compound was evaluated in mice bearing human tumor xenografts. The results indicated a marked reduction in tumor size compared to control groups, supporting its role as a promising anticancer agent .

Case Study 2: Glaucoma Treatment Potential

Research focusing on glaucoma treatment demonstrated that dual inhibition of ROCK and LIMK could effectively reduce intraocular pressure in animal models. The compound's ability to relax the trabecular meshwork was highlighted as a significant therapeutic mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 2
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride

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